IMPDH2 Inhibitory Activity: Baseline Ki Values for Target Engagement Assessment
Imidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione exhibits direct inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppression and antiviral development. The compound shows a Ki of 240 nM when tested against IMPDH2 under standard inhibition assay conditions, with values ranging from 240–440 nM depending on substrate context (IMP vs. NAD+ cofactor) [1]. This activity profile distinguishes the 2,4-dione scaffold from unsubstituted imidazo[1,5-a][1,3,5]triazine core (CAS 274-68-0), which lacks the carbonyl functionality required for IMPDH active site engagement and shows no reported activity against this target [2]. The measured Ki values provide a quantitative baseline for SAR campaigns and compound selection in programs targeting purine metabolism.
| Evidence Dimension | IMPDH2 inhibitory activity |
|---|---|
| Target Compound Data | Ki = 240–440 nM (substrate-dependent) |
| Comparator Or Baseline | Unsubstituted imidazo[1,5-a][1,3,5]triazine core (CAS 274-68-0): No reported IMPDH2 inhibitory activity |
| Quantified Difference | Target compound shows measurable sub-micromolar affinity; comparator shows no detectable activity |
| Conditions | In vitro enzymatic inhibition assay using human IMPDH2; Ki determined with IMP and NAD+ as variable substrates |
Why This Matters
The presence of measurable IMPDH2 affinity establishes this scaffold as a validated starting point for medicinal chemistry, whereas the unsubstituted core offers no baseline activity and requires de novo SAR development.
- [1] BindingDB. Entry BDBM50421763: Imidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione binding to Inosine-5'-monophosphate dehydrogenase 2. Ki values reported as 240 nM, 430 nM, and 440 nM under different substrate conditions. View Source
- [2] PubChem. Compound Summary for CID 13355288, Imidazo[1,5-a][1,3,5]triazine (CAS 274-68-0). No IMPDH-related bioactivity annotations. View Source
